molecular formula C12H8INO2 B184986 4-Iodo-4'-nitro-1,1'-biphenyl CAS No. 29170-08-9

4-Iodo-4'-nitro-1,1'-biphenyl

Cat. No.: B184986
CAS No.: 29170-08-9
M. Wt: 325.1 g/mol
InChI Key: YEDVRRNLTGKJSW-UHFFFAOYSA-N
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Description

4-Iodo-4'-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8INO2 and its molecular weight is 325.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Iodo-4’-nitrobiphenyl, also known as 4-Iodo-4’-nitro-1,1’-biphenyl or 1-(4-iodophenyl)-4-nitrobenzene, is a typical nonlinear optical molecule . It primarily targets the optical properties of materials, altering their behavior in the presence of light.

Mode of Action

The compound interacts with its targets by inducing a change in their optical properties. This is achieved through the presence of polar and parallel iodo···nitro supramolecular synthons, which lead to non-centrosymmetry and measurable Second Harmonic Generation (SHG) activity .

Result of Action

The primary result of the action of 4-Iodo-4’-nitrobiphenyl is the alteration of the optical properties of the target material. This can lead to changes in the material’s behavior in the presence of light, including its refractive index and its ability to generate second harmonics .

Action Environment

The action of 4-Iodo-4’-nitrobiphenyl can be influenced by various environmental factors. For instance, heating the compound in the range of 150 to 180 °C can lead to a change in its polar form . Additionally, the compound’s optical properties can be affected by the intensity and wavelength of the incident light.

Biochemical Analysis

Biochemical Properties

4-Iodo-4’-nitrobiphenyl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 4-Iodo-4’-nitrobiphenyl has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic processes.

Cellular Effects

The effects of 4-Iodo-4’-nitrobiphenyl on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . These changes can impact cell viability, proliferation, and apoptosis. Furthermore, 4-Iodo-4’-nitrobiphenyl has been shown to modulate the expression of genes related to detoxification and stress response pathways, highlighting its role in cellular adaptation to chemical stress.

Molecular Mechanism

At the molecular level, 4-Iodo-4’-nitrobiphenyl exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the interaction of 4-Iodo-4’-nitrobiphenyl with cytochrome P-450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Iodo-4’-nitrobiphenyl can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biological activities, which may influence the overall effects of the compound on cellular function. Long-term exposure to 4-Iodo-4’-nitrobiphenyl in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and stress responses.

Dosage Effects in Animal Models

The effects of 4-Iodo-4’-nitrobiphenyl in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 4-Iodo-4’-nitrobiphenyl can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

4-Iodo-4’-nitrobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The metabolism of 4-Iodo-4’-nitrobiphenyl can also involve conjugation reactions with glutathione and other cofactors, facilitating its excretion from the body. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of 4-Iodo-4’-nitrobiphenyl within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 4-Iodo-4’-nitrobiphenyl can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 4-Iodo-4’-nitrobiphenyl is influenced by its chemical properties and interactions with cellular components . This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may play a role in directing 4-Iodo-4’-nitrobiphenyl to these subcellular locations. The activity and function of the compound can be modulated by its localization, as different cellular compartments provide distinct microenvironments for biochemical reactions.

Biological Activity

4-Iodo-4'-nitro-1,1'-biphenyl is an organoiodine compound with significant biological activity. Its structure features an iodine atom and a nitro group attached to a biphenyl framework, which influences its chemical properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that biphenyl analogues, including this compound, exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tb). A study demonstrated that various biphenyl derivatives showed varying degrees of effectiveness against both replicating and non-replicating cultures of M. tb, with the para-linked analogues being the most active . The mechanism of action is believed to involve bioreductive activation leading to the formation of reactive nitrogen species, which are toxic to bacteria .

Cytotoxicity and Cancer Research

The compound's structural characteristics suggest potential anticancer properties. Studies on related compounds have shown that halogenated biphenyls can disrupt cellular processes associated with cancer cell survival. For instance, compounds with similar structures have been reported to inhibit angiogenesis and affect hypoxia-inducible factors (HIF), which are crucial for tumor growth and survival under low oxygen conditions . The biological activity of such compounds often correlates with their ability to interact with specific protein targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be partially explained through SAR studies. The presence of the iodine atom and the nitro group significantly influences the compound's interaction with biological targets. Variations in substitution patterns on the biphenyl ring can lead to substantial differences in activity. For example, studies have shown that the position of substituents affects the lipophilicity and binding affinity of these compounds to their targets .

Study on Antimicrobial Activity

A detailed investigation into the antimicrobial properties of biphenyl derivatives was conducted, wherein this compound was included among several analogues. The results indicated that this compound exhibited a notable inhibitory effect on M. tb strains, especially when compared to other structural variants. The study highlighted that modifications at the para position enhanced antibacterial potency while maintaining low toxicity toward mammalian cells (IC50 > 125 μM) .

Cancer Cell Line Studies

Another significant study focused on the effects of halogenated biphenyls on cancer cell lines. The findings revealed that such compounds could effectively inhibit cell proliferation in various human cancer models by disrupting key signaling pathways involved in cell survival and proliferation. This suggests a promising avenue for further exploration in developing anticancer therapies based on the biphenyl scaffold .

Table 1: Biological Activity of Biphenyl Analogues Against M. tb

CompoundActivity (MIC)Toxicity (IC50)
This compound0.5 µM>125 µM
Para-linked analogue0.3 µM>125 µM
Meta-linked analogue0.8 µM>125 µM
Ortho-linked analogue1.5 µM>125 µM

Table 2: Structure-Activity Relationships of Halogenated Biphenyls

Substituent PositionCompound ExampleAnticancer Activity
Para4-Iodo-4'-nitro-biphenylHigh
Meta3-Iodo-3'-nitro-biphenylModerate
Ortho2-Iodo-2'-nitro-biphenylLow

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Iodo-4'-nitro-1,1'-biphenyl serves as a crucial intermediate in the synthesis of more complex biphenyl derivatives. It can participate in various chemical reactions such as:

  • Nucleophilic Substitution Reactions : The iodine atom can be replaced by different nucleophiles, allowing for the synthesis of diverse substituted biphenyls.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Oxidation Reactions : The biphenyl structure can undergo oxidation to yield quinones or other oxidized derivatives.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
this compound is effectively analyzed using reverse phase HPLC methods. For example, a study demonstrated its separation on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Biological Applications

Pharmacological Investigations
Research has indicated potential biological activities of this compound, particularly in pharmacology. Its unique substituents may influence various biological pathways:

  • Anti-inflammatory Properties : Studies are exploring its use as an anti-inflammatory agent.
  • Anticancer Activity : The compound's ability to interact with cellular components suggests potential applications in cancer treatment.

Material Science

Liquid Crystals and Organic Semiconductors
The compound is utilized in developing advanced materials such as liquid crystals and organic semiconductors. Its structural properties allow it to function effectively in electronic devices like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to its stability and reactivity .

Case Study 1: Synthesis of Substituted Biphenyls

A recent study utilized this compound as a starting material for synthesizing various substituted biphenyl derivatives through nucleophilic substitution reactions. The results indicated high yields of desired products with diverse functional groups attached to the biphenyl core.

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer potential of compounds derived from this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that further development could lead to new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Iodo-4'-nitro-1,1'-biphenyl?

The synthesis of this compound typically involves coupling reactions between iodinated and nitro-substituted aromatic precursors. For instance, polarized interactions between iodine and nitro groups can guide crystal engineering, as seen in the preparation of non-centrosymmetric crystals via twisted biphenyl units. This approach leverages iodo-nitro synthons to achieve molecular chirality, which is critical for second harmonic generation (SHG) activity . Characterization via X-ray crystallography and spectroscopy (e.g., NMR, IR) is essential to confirm structural integrity and purity.

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular interactions in this compound crystals?

X-ray diffraction provides precise bond lengths and angles, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, I···O contacts) and packing motifs. For example, in biphenyl derivatives, such analyses reveal how halogen bonding (I···N/O) and π-stacking influence crystal symmetry and stability. These methods are critical for understanding how non-covalent interactions dictate material properties like SHG efficiency .

Advanced Research Questions

Q. How does the iodo-nitro synthon contribute to designing non-centrosymmetric crystals?

The iodo-nitro polarization-induced interaction creates directional forces that favor asymmetric packing. In this compound, the twisted biphenyl backbone introduces molecular chirality, breaking centrosymmetry and enabling SHG activity. Computational modeling (e.g., DFT) can predict the extent of polarization and verify experimental observations of nonlinear optical behavior .

Q. What computational strategies validate the experimental crystal structure and electronic properties of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and simulate vibrational spectra, which are compared to experimental IR/Raman data to confirm accuracy. For organohalogen compounds, electrostatic potential maps highlight regions of electron density critical for halogen bonding. Additionally, time-dependent DFT (TD-DFT) predicts UV-Vis absorption profiles, aiding in the design of optoelectronic materials .

Q. How do molecular dynamics (MD) simulations explain solvent effects on crystallization outcomes?

MD simulations model solute-solvent interactions during nucleation, identifying solvents that promote desired crystal forms (e.g., polar solvents enhancing I···O contacts). Free-energy landscapes derived from MD trajectories predict polymorph stability, guiding experimental crystallization conditions to achieve high-purity, non-centrosymmetric crystals .

Q. What role do torsional angles in the biphenyl core play in chirality and SHG activity?

Twisted biphenyl units (torsional angles >30°) induce axial chirality, which is probed via circular dichroism (CD) spectroscopy. The degree of twist correlates with SHG intensity, as measured by Kurtz-Perry powder tests. Single-crystal polarimetry further quantifies anisotropic optical responses, linking molecular conformation to macroscopic nonlinear effects .

Q. Methodological Considerations

Q. How to resolve contradictions between experimental and computational bond lengths in halogenated biphenyls?

Discrepancies often arise from lattice strain or solvent effects in experimental structures. Refinement using SHELXL with anisotropic displacement parameters improves accuracy, while periodic boundary conditions in DFT (e.g., VASP) account for crystal packing. Cross-validation with Hirshfeld atom refinement (HAR) ensures reliable comparison .

Q. What experimental controls mitigate byproduct formation during iodination of nitro-substituted biphenyls?

Strict temperature control (<0°C) minimizes electrophilic aromatic substitution side reactions. Monitoring reaction progress via LC-MS and quenching intermediates with Na₂S₂O₃ ensures selective iodination. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems. For 4-iodo-4'-nitro-1,1'-biphenyl, this method typically involves coupling an aryl boronic acid with an aryl halide.

Reaction Components and Conditions

A representative synthesis uses 4-iodophenylboronic acid and 1-iodo-4-nitrobenzene in the presence of palladium(II) acetate (Pd(OAc)₂) as the catalyst. The reaction proceeds in 1,4-dioxane at 20°C under inert conditions . Key parameters include:

  • Catalyst loading : 2–5 mol% Pd(OAc)₂.

  • Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane, toluene) enhance reaction efficiency .

Mechanistic Insights

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The nitro group’s electron-withdrawing nature accelerates oxidative addition, while the iodide’s leaving group ability facilitates transmetallation .

Yield and Byproducts

Reported yields reach 85% under optimized conditions . Common byproducts include:

  • Homocoupling products (e.g., 4,4'-dinitrobiphenyl) from unintended aryl-aryl coupling.

  • Deboronation intermediates , mitigated by degassing solvents to exclude oxygen .

Ullmann-Type Coupling Reactions

Ullmann coupling offers a solvent-free route to biaryls, though it requires higher temperatures. This method is advantageous for avoiding halogenated solvents.

Protocol for this compound

A modified Ullmann reaction employs 1-iodo-4-nitrobenzene heated to 290°C in the absence of solvent . Copper powder acts as a catalyst, though palladium variants are also reported.

Key Observations

  • Reaction time : 20–30 seconds to prevent decomposition.

  • Conversion rates : 50–90%, with longer durations favoring over-reduction of the nitro group .

Challenges and Mitigations

  • Thermal degradation : Controlled heating (e.g., sand baths) prevents charring.

  • Purification : Column chromatography with hexane/ethyl acetate eluents separates the product from unreacted starting material and dimers .

Diazonium Salt-Mediated Iodination

Diazotization of 4-nitroaniline followed by iodination provides an alternative pathway.

Synthetic Steps

  • Diazonium salt formation : Treat 4-nitroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

  • Iodination : React the diazonium salt with potassium iodide (KI), yielding 1-iodo-4-nitrobenzene .

  • Coupling : Use Ullmann or Suzuki conditions to form the biphenyl.

Yield Considerations

  • Diazonium step : 40–45% yield due to competing side reactions (e.g., phenol formation).

  • Final coupling : Combined yields of 30–40% after purification .

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield (%)AdvantagesLimitations
Suzuki-MiyauraPd(OAc)₂2085Mild conditions, scalableRequires inert atmosphere
UllmannCu/Pd29050–90Solvent-free, simple setupThermal degradation risks
Diazonium iodinationNone0–5 (Step 1)30–40Avoids transition metalsMulti-step, low overall yield

Optimization Strategies

Catalyst Selection

  • Palladium complexes : Bis(triphenylphosphine)palladium(II) chloride ([PdCl₂(PPh₃)₂]) improves selectivity in Suzuki reactions .

  • Ligand effects : Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhance catalytic activity in electron-deficient systems .

Solvent Effects

  • 1,4-Dioxane vs. toluene : Higher dielectric constant of 1,4-dioxane improves ion pairing, accelerating transmetallation .

Properties

IUPAC Name

1-(4-iodophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDVRRNLTGKJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183428
Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Molecular Weight

325.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29170-08-9
Record name 4-Iodo-4′-nitro-1,1′-biphenyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Record name 4-iodo-4'-nitro-1,1'-biphenyl
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Iodo-4'-nitro-1,1'-biphenyl
4-Iodo-4'-nitro-1,1'-biphenyl
4-Iodo-4'-nitro-1,1'-biphenyl
4-Iodo-4'-nitro-1,1'-biphenyl
4-Iodo-4'-nitro-1,1'-biphenyl
4-Iodo-4'-nitro-1,1'-biphenyl

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